3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid
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Overview
Description
3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butylsulfamoyl group at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid as the core structure.
Introduction of the Tert-butylsulfamoyl Group: This step involves the reaction of 4-methoxybenzoic acid with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl group.
Hydrolysis: The ester linkage in the sulfamoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Bases and Acids: Sodium hydroxide or hydrochloric acid for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the sulfamoyl group can lead to sulfonic acid derivatives.
Hydrolysis Products: Hydrolysis can yield the corresponding sulfonic acid and methoxybenzoic acid.
Scientific Research Applications
3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets. The tert-butylsulfamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methoxy group can also participate in interactions that modulate the compound’s overall effect. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic Acid: Lacks the tert-butylsulfamoyl group, making it less versatile in certain applications.
3-(Tert-butylsulfamoyl)benzoic Acid: Lacks the methoxy group, which can affect its reactivity and interactions.
4-Methoxy-3-nitrobenzoic Acid: Contains a nitro group instead of the sulfamoyl group, leading to different chemical properties.
Uniqueness
3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid is unique due to the presence of both the tert-butylsulfamoyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-(tert-butylsulfamoyl)-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-12(2,3)13-19(16,17)10-7-8(11(14)15)5-6-9(10)18-4/h5-7,13H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURYCNVSEWGTMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832840 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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